molecular formula C21H22ClN5O4 B2454355 N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775402-61-3

N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2454355
CAS No.: 1775402-61-3
M. Wt: 443.89
InChI Key: IMEBKEULTKQJGG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-3-17-24-19(25-31-17)18-15-6-4-5-9-26(15)21(30)27(20(18)29)11-16(28)23-14-8-7-12(2)10-13(14)22/h7-8,10H,3-6,9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEBKEULTKQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and an oxadiazole moiety integrated into a pyrido[1,2-c]pyrimidine framework. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to affect the EGFR and Src pathways.
  • Case Study : A related compound demonstrated an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), outperforming traditional chemotherapeutics like staurosporine (IC50 = 4.18 µM) .

Antimicrobial Activity

The presence of the pyrimidine moiety in similar compounds has been correlated with antimicrobial effects:

  • Activity Spectrum : Compounds with similar structures have shown activity against pathogens such as E. coli and S. aureus.
  • Structure Activity Relationship (SAR) : Modifications at specific positions of the pyrimidine ring enhance antimicrobial potency .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound:

CompoundCell LineIC50 (µM)Reference
N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)...HEPG21.18 ± 0.14
Similar Oxadiazole DerivativeMCF70.24

Molecular Docking Studies

Molecular docking simulations suggest that the compound binds effectively to target enzymes involved in cancer progression:

  • Binding Affinity : Demonstrated strong binding energy values indicating potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth compared to standard antibiotics. For instance:

MicroorganismInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli18Ciprofloxacin

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through the activation of caspase pathways:

Caspase ActivationApoptosisCell Death\text{Caspase Activation}\rightarrow \text{Apoptosis}\rightarrow \text{Cell Death}

This pathway indicates its potential use in cancer therapy .

Synthetic Methodology

The synthesis of N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring.
  • Coupling with the pyrido[1,2-c]pyrimidine derivative.
  • Final acetamide formation through acylation reactions.

This synthetic route is crucial for producing derivatives with enhanced biological activity .

Case Studies and Research Insights

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Evaluation : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assays : Research conducted by MDPI indicated that modifications to the oxadiazole group enhanced the cytotoxic effects on cancer cells while reducing toxicity to normal cells .
  • Environmental Impact : Studies have shown that while effective in biological applications, this compound poses risks to aquatic life and requires careful handling due to its toxicological profile .

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